

Aminomalonic Acid: A Technical Guide to its Solubility Profile

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Compound of Interest		
Compound Name:	Aminomalonic acid	
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Introduction

Aminomalonic acid, a dicarboxylic amino acid, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to malonic acid and its presence in biological systems, including in E. coli and human atherosclerotic plaques, point to its potential physiological roles.[1][2] A critical aspect for its application in drug development and various experimental settings is a thorough understanding of its solubility in different solvent systems. This technical guide provides a comprehensive overview of the current knowledge on the solubility of aminomalonic acid, details experimental methodologies for its determination, and illustrates a relevant experimental workflow.

Core Concepts in Aminomalonic Acid Solubility

The solubility of **aminomalonic acid**, like other amino acids, is governed by its zwitterionic nature. The presence of both a basic amino group and two acidic carboxylic acid groups allows for strong interactions with polar solvents, particularly water, through hydrogen bonding. Conversely, its ionic character limits its solubility in non-polar organic solvents.

Quantitative Solubility Data

The available quantitative data for the solubility of **aminomalonic acid** is limited and presents some discrepancies, highlighting the need for further experimental validation. The data is



summarized in the table below.

Solvent	Temperature (°C)	Solubility	Method	Source
Water	Not Specified	11 mg/mL	Not Specified	Selleck Chemicals
Water	Not Specified	126 g/L (Predicted)	ALOGPS	Human Metabolome Database[3]
Dimethyl Sulfoxide (DMSO)	Not Specified	Insoluble	Not Specified	Selleck Chemicals[4]

Note: The predicted high solubility in water from the ALOGPS model contrasts with the experimental value and the qualitative description of being "sparingly" soluble by other suppliers. This underscores the importance of empirical determination.

Qualitative Solubility Information

Solvent System	General Solubility Trend for Amino Acids	Relevance to Aminomalonic Acid
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)	Generally soluble in water, with solubility decreasing as the alkyl chain of the alcohol increases.	Expected to be most soluble in water, with decreasing solubility in methanol and ethanol due to the reduced polarity of the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF)	Solubility varies, but generally lower than in water.	Reported as insoluble in DMSO.[4] Solubility in other polar aprotic solvents is likely to be low.
Non-Polar Solvents (e.g., Chloroform, Diethyl Ether, Hydrocarbons)	Generally insoluble.	Expected to be insoluble due to its polar, ionic nature.



Experimental Protocols for Solubility Determination

While specific, detailed protocols for **aminomalonic acid** are not readily available in the literature, a general methodology for determining the solubility of an amino acid can be adapted. The following protocol outlines a standard gravimetric method.

Objective: To determine the saturation solubility of **aminomalonic acid** in a given solvent at a specific temperature.

Materials:

- Aminomalonic acid (high purity)
- Solvent of interest (e.g., water, ethanol)
- Analytical balance
- Constant temperature bath/shaker
- Centrifuge
- Volumetric flasks and pipettes
- Drying oven
- Filtration apparatus (e.g., syringe filters)

Procedure:

- Sample Preparation: Accurately weigh an excess amount of **aminomalonic acid** and add it to a known volume of the solvent in a sealed container.
- Equilibration: Place the container in a constant temperature bath/shaker set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- Phase Separation: Centrifuge the saturated solution at a high speed to pellet the excess, undissolved solid.



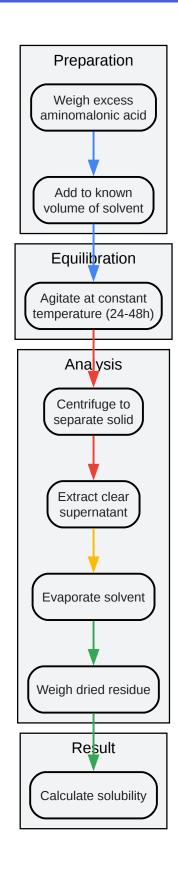
- Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a preheated/cooled pipette to match the equilibration temperature, avoiding any solid particles. To ensure no solid is transferred, the supernatant can be passed through a syringe filter.
- Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the **aminomalonic acid**.
- Mass Determination: Once the solvent is fully evaporated, accurately weigh the container with the dried aminomalonic acid residue.
- Calculation: The solubility can be calculated using the following formula:

Solubility (g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot] x 100

Visualizing Experimental and Logical Workflows Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of **aminomalonic acid**.





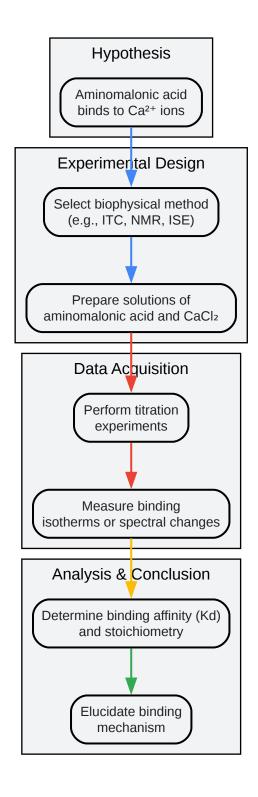
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Caption: Workflow for Solubility Determination.



Logical Workflow for Investigating Calcium-Binding Properties

Given the interest in **aminomalonic acid**'s potential role in calcium binding, the following diagram outlines a logical workflow for investigating this interaction.





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Caption: Calcium-Binding Investigation Workflow.

Conclusion

The solubility of **aminomalonic acid** is a fundamental property that influences its handling, formulation, and application in research and development. While it is established to be soluble in water and insoluble in non-polar organic solvents, precise quantitative data across a range of solvents and temperatures remains sparse. The conflicting reports on its aqueous solubility highlight the necessity for standardized experimental determination. The provided protocols and workflows offer a foundational approach for researchers to systematically characterize the solubility and biological interactions of this intriguing molecule. Further research to expand the quantitative solubility database of **aminomalonic acid** will be invaluable to the scientific community.

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